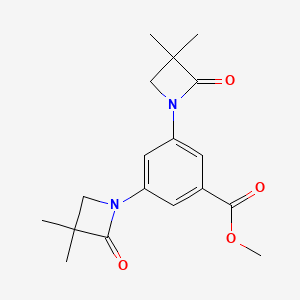
tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate” is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . The tert-butyl group is a common protecting group in organic chemistry, often used in peptide synthesis .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The stereochemistry at the 3rd position is indicated as S, which means that the substituents on this carbon atom are arranged in a counterclockwise direction when viewed from the direction such that the lowest priority group is behind .Chemical Reactions Analysis
The tert-butyl group can be removed under acidic conditions, a process known as deprotection . The presence of the fluorine atoms might influence the reactivity of the compound, as fluorine is highly electronegative.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of fluorine atoms could increase the compound’s stability and affect its interactions with other molecules due to the high electronegativity of fluorine .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate and its derivatives are pivotal in various synthetic organic chemistry applications. For instance, its use in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives highlights its role in producing cis and trans isomers with high specificity, illustrating its importance in the field of organic synthesis and medicinal chemistry research (Boev et al., 2015). Similarly, its involvement in the unprecedented cascade of reactions leading to pipecolic acid derivatives underlines its utility in synthesizing complex organic molecules (Purkayastha et al., 2010).
Application in Molecular Synthesis
The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates its use as a scaffold for the preparation of substituted piperidines, showcasing the adaptability of this compound in generating diverse molecular architectures for potential pharmacological activities (Harmsen et al., 2011). Moreover, its role as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors emphasizes its significance in the development of therapeutic agents (Chen Xin-zhi, 2011).
Novel Synthetic Approaches
Research on the vinylfluoro group as an acetonyl cation equivalent for the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives highlights innovative approaches to molecular synthesis using this compound. This work demonstrates the creative strategies employed by chemists to harness the unique properties of this compound for complex molecular construction (Purkayastha et al., 2010).
Advanced Chemical Transformations
The development of new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols through high diastereoselective ring expansion showcases the advanced chemical transformations achievable with the use of this compound and its related compounds. These transformations are critical for producing stereochemically rich compounds for pharmaceutical applications (Wilken et al., 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended application. If it’s a potential drug, further studies could involve in-depth biological testing and eventually clinical trials. If it’s a new synthetic reagent, future work could explore its utility in various chemical transformations .
Propiedades
IUPAC Name |
tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSNGRGUQYKMEF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H](C1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2769989.png)
![7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769993.png)
![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2769994.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2769995.png)

![2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid](/img/structure/B2769999.png)



